molecular formula C14H10N3Na4O12PS2 B1139407 iso-PPADS tetrasodium salt

iso-PPADS tetrasodium salt

Cat. No.: B1139407
M. Wt: 599.3 g/mol
InChI Key: SDCXIPVOUDBGDK-UHFFFAOYSA-J
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Mechanism of Action

Target of Action

Iso-PPADS Tetrasodium Salt is a non-selective antagonist of purinergic P2X receptors . These receptors are a family of ligand-gated ion channels that are activated by extracellular ATP and are involved in various physiological processes . This compound potently inhibits P2X1 and P2X3 receptors .

Mode of Action

This compound interacts with its targets, the P2X receptors, by binding to them and inhibiting their function . This inhibition prevents the receptors from responding to ATP, thereby blocking the downstream effects of ATP binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway . This pathway involves the transmission of signals in the body through the release of ATP and its interaction with P2X receptors . By inhibiting P2X receptors, this compound disrupts this pathway, affecting various physiological processes that rely on purinergic signaling .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular effect of this compound is the inhibition of P2X receptors, preventing them from responding to ATP . This can have various cellular effects, depending on the specific physiological process that the P2X receptor is involved in . For example, P2X receptors play a role in neurotransmission, inflammation, and sensory transduction , so the inhibition of these receptors by this compound could affect these processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the solubility and stability of the compound . Additionally, the presence of other molecules that can bind to P2X receptors could influence the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iso-PPADS tetrasodium salt involves the reaction of pyridoxal phosphate with azobenzene-2,5-disulfonic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product. The final compound is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Iso-PPADS tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Iso-PPADS tetrasodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Iso-PPADS tetrasodium salt is similar to other P2X-purinoceptor antagonists, such as pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS). this compound has unique properties that make it distinct:

List of Similar Compounds

  • Pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS)
  • Suramin
  • Reactive Blue 2

Properties

IUPAC Name

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCXIPVOUDBGDK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N3Na4O12PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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